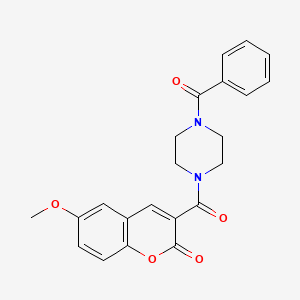

3-(4-Benzoyl-piperazine-1-carbonyl)-6-methoxy-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that have been explored for their potential in various applications, including antimicrobial activities and as precursors for novel synthesis targeting specific biological activities.

Synthesis Analysis

The synthesis of related compounds involves reactions under specific conditions, such as microwave irradiation or in the presence of catalysts like piperidine. For instance, compounds with similar structures have been synthesized by reacting components like 7-methoxynaphthalen-2-ol, substituted aldehydes, and malononitrile in an ethanolic piperidine solution under microwave irradiation, leading to derivatives that crystallize in specific space groups and exhibit antimicrobial activities (Okasha et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds has been established through techniques like X-ray diffraction, revealing detailed crystallographic information. This data helps in understanding the 3D arrangement of atoms and the compound's stereochemistry, essential for its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving these compounds include reductive amination, reactions with electrophilic and nucleophilic reagents, and reactions under acidic conditions to generate N-acyliminium ions that are trapped by nucleophiles. These reactions yield a variety of products with potential biological activities (El-Agrody et al., 2002).

Scientific Research Applications

Anti-proliferative Properties and DNA Binding

A study by Ahagh et al. (2019) synthesized 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, demonstrating significant anti-proliferative effects on HT-29 cells (a colorectal cancer cell line). One compound, in particular, induced apoptosis through cell cycle arrest and interaction with DNA through groove binding. This suggests potential applications in chemotherapy, especially for colorectal cancer treatment (Ahagh et al., 2019).

Antimicrobial and Antifungal Activities

Okasha et al. (2022) reported on the synthesis of a pyran derivative with notable antibacterial and antifungal functionality, showcasing favorable antimicrobial activities comparable to reference antimicrobial agents. This positions the compound as a potential candidate for developing new antimicrobial therapies (Okasha et al., 2022).

Synthesis and Biological Activities of Piperazine Derivatives

Mallesha and Mohana (2011) focused on the synthesis of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, exhibiting significant antimicrobial activity against pathogenic bacterial and fungal strains. Moreover, certain compounds demonstrated moderate antioxidant activity, indicating their potential in developing treatments for diseases caused by oxidative stress and microbial infections (Mallesha & Mohana, 2011).

Antioxidant Derivatives

El Gaafary et al. (2021) synthesized 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile, which was characterized and evaluated for its cytotoxic activity against several human cancer cell lines. The compound showed promising cytotoxic activities, indicating its potential as a chemotherapeutic agent. Additionally, the study included DFT calculations and molecular docking analysis, suggesting favorable ADMET properties and strong interaction with DNA methyltransferase 1, further supporting its application in cancer treatment (El Gaafary et al., 2021).

properties

IUPAC Name |

3-(4-benzoylpiperazine-1-carbonyl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-28-17-7-8-19-16(13-17)14-18(22(27)29-19)21(26)24-11-9-23(10-12-24)20(25)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBONZAYKRWSPHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2488798.png)

![4-[(Dimethylsulfamoyl)methyl]benzoic acid](/img/structure/B2488808.png)

![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)

![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)

![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)